Ophiopogonin C Exhibits 4-6x Lower Cytotoxicity than Ophiopogonin D' in Human Cancer Cell Lines
Ophiopogonin C (OP-C) demonstrates measurable cytotoxic activity against MG-63 (human osteosarcoma) and SNU387 (human hepatocellular carcinoma) cell lines . However, a direct comparison with the structurally related analogue Ophiopogonin D' (OP-D') reveals a significant potency difference. In the same cell lines, OP-D' is 4-6 times more potent . This differential potency, quantified by IC50 values, highlights a clear structure-activity relationship (SAR) within the ophiopogonin family, making OP-C the less cytotoxic and more specialized alternative for non-cytotoxicity-focused studies.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 19.76 μM (MG-63 cells), 15.51 μM (SNU387 cells) |
| Comparator Or Baseline | Ophiopogonin D': 3.09 μM (MG-63 cells), 3.63 μM (SNU387 cells) |
| Quantified Difference | OP-D' is 6.4x more potent against MG-63 cells and 4.3x more potent against SNU387 cells than OP-C. |
| Conditions | In vitro cell viability assay (e.g., MTT or similar) on human tumor cell lines MG-63 and SNU387 . |
Why This Matters
Researchers requiring a steroidal glycoside with a specific, less potent cytotoxic profile for mechanistic studies (e.g., in non-cancerous models) should select OP-C over OP-D' to avoid confounding off-target cytotoxicity.
